Copper(II) 2-ethylhexanoate

Solubility Organometallic Chemistry Catalysis

Choose Copper(II) 2-ethylhexanoate for unmatched organic solubility, precise Cu content (17.0-19.0%), and thermal decomposition at 252°C—critical for YBCO coated conductors via TFA-MOD, homogeneous Lewis acid catalysis, and stable solvent-based formulations. Unlike copper(II) acetate or nitrate, the 2-ethylhexanoate ligand ensures high yield and reproducibility in nonpolar media. Validate your application with the industry-standard precursor.

Molecular Formula C16H30CuO4
Molecular Weight 350 g/mol
CAS No. 149-11-1
Cat. No. B094242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) 2-ethylhexanoate
CAS149-11-1
Molecular FormulaC16H30CuO4
Molecular Weight350 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Cu+2]
InChIInChI=1S/2C8H16O2.Cu/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
InChIKeySEKCXMNFUDONGJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(II) 2-ethylhexanoate (CAS 149-11-1): Procurement-Grade Specifications and Baseline Properties for Industrial Catalyst Selection


Copper(II) 2-ethylhexanoate (CAS 149-11-1), with the molecular formula C₁₆H₃₀CuO₄ and a molecular weight of 349.95 g/mol, is a metal-organic compound belonging to the copper(II) carboxylate class . It is commercially supplied as a blue-green crystalline powder or solid chunks . Key baseline specifications from authoritative supplier data indicate a copper content of 17.0–19.0% by EDTA titration and a melting point of 252 °C (decomposition) [1]. The compound exhibits solubility in a range of organic solvents, including alcohols, dichloroethane, and chlorobenzene, and is noted for its ease of dissolution in nonpolar media . Its primary industrial utility is as a catalyst, particularly in polymerization and oxidation reactions, and as a precursor in chemical vapor deposition (CVD) and sol-gel processes for advanced materials .

Why Generic Substitution of Copper(II) 2-ethylhexanoate (CAS 149-11-1) Fails: A Risk Assessment for Procurement and R&D


Substituting Copper(II) 2-ethylhexanoate with another copper(II) carboxylate or a different metal 2-ethylhexanoate carries significant technical risk due to non-linear, application-critical variations in solubility, thermal decomposition behavior, and catalytic selectivity [1]. The 2-ethylhexanoate ligand confers a unique combination of high organic solubility and a decomposition temperature (252 °C) that is distinct from other common analogs like copper(II) acetate or naphthenate, directly impacting its performance in solvent-based formulations and high-temperature processes . Furthermore, its specific redox behavior and coordination geometry make it a key component in enabling high-yield, enantioselective synthetic routes that are not replicated by other copper sources [2]. The evidence presented below quantifies these points of differentiation, establishing why a direct drop-in replacement is not scientifically sound and necessitates a validated, application-specific selection process.

Copper(II) 2-ethylhexanoate (CAS 149-11-1): A Quantitative Evidence Guide for Differentiated Procurement


Organic Solubility Advantage of Copper(II) 2-ethylhexanoate over Copper(II) Acetate

Copper(II) 2-ethylhexanoate demonstrates superior solubility in nonpolar and many common organic solvents compared to copper(II) acetate. Supplier technical data indicates it is soluble in alcohols, dichloroethane, chlorobenzene, and most organic solvents . In contrast, copper(II) acetate is typically soluble only in water and alcohols, with limited solubility in nonpolar organic media. This solubility profile directly enables its use in non-aqueous catalytic systems and as a metal-organic precursor for thin-film deposition where a truly homogeneous solution is required.

Solubility Organometallic Chemistry Catalysis

Thermal Stability Benchmark: Decomposition Temperature of Copper(II) 2-ethylhexanoate vs. Acetate

Copper(II) 2-ethylhexanoate has a reported decomposition temperature of 252 °C . In comparison, copper(II) acetate monohydrate decomposes in multiple steps, with the anhydrous form decomposing between 168–302 °C and the final oxidation to CuO occurring above 500 °C . This significant difference in thermal decomposition behavior (a defined 252 °C decomposition point for the 2-ethylhexanoate versus a multi-step, higher-temperature process for acetate) means that the 2-ethylhexanoate can provide a more predictable and lower-temperature thermal budget for processes like CVD or when used as a catalyst in moderate-temperature polymerizations.

Thermal Stability Decomposition Temperature Catalyst Longevity

Catalytic Performance in Alkene Amination: Copper(II) 2-ethylhexanoate as a Lewis Acid Catalyst

Copper(II) 2-ethylhexanoate is specifically cited in the literature as an effective Lewis acid catalyst and oxidant for alkene amination reactions, a role not universally shared by other copper(II) carboxylates [1]. While a direct quantitative yield comparison to another copper salt is not available in a single study, its documented use as a catalyst/promoter in these reactions underscores its unique reactivity profile [2]. This is a class-level inference based on its specific application in this synthetic transformation, which is a key differentiator from general-purpose copper salts like copper(II) sulfate or chloride that are not typically used for this type of C-N bond formation.

Catalysis Alkene Amination Organic Synthesis

Purity and Composition Consistency: Vendor-Specified Copper Content for Reproducible Results

Commercial specifications for Copper(II) 2-ethylhexanoate from major suppliers provide a tightly controlled copper content range of 17.0–19.0% as determined by EDTA titration [1]. This level of specification is not universally provided for all copper carboxylates or technical-grade copper salts, where broader ranges or lower purity may be the norm. This quantitative assay data is crucial for stoichiometric calculations in synthesis and for ensuring batch-to-batch reproducibility in industrial applications.

Purity Quality Control Assay

Enabling High-Performance Materials: Role as a Precursor for YBCO Superconducting Films

Copper(II) 2-ethylhexanoate is specifically identified as a precursor in the trifluoroacetate metal-organic deposition (TFA-MOD) process for fabricating YBa₂Cu₃O₇₋ᵧ (YBCO) coated conductors, a second-generation high-temperature superconductor . Its use in this process is linked to achieving high critical current density and improved film quality. Other copper precursors, such as copper(II) acetate or copper(II) nitrate, are not typically used in this advanced application, as the 2-ethylhexanoate's specific decomposition and solubility characteristics are essential for forming high-quality epitaxial films.

Chemical Vapor Deposition Superconductors Thin Films

Copper(II) 2-ethylhexanoate (CAS 149-11-1): Optimal Application Scenarios Based on Differentiated Evidence


Precursor for Advanced Thin-Film and Superconductor Fabrication

This is the optimal choice for research groups and manufacturers involved in the production of high-quality YBa₂Cu₃O₇₋ᵧ (YBCO) coated conductors via the TFA-MOD process. The compound's defined decomposition temperature and high solubility in organic solvents are critical for achieving the required film quality and high critical current density, a performance attribute not matched by common copper precursors like acetate or nitrate .

Homogeneous Catalyst for Non-Aqueous Organic Synthesis

Ideal for organic chemists performing reactions in nonpolar or organic media, such as alkene aminations, Heck-like cyclizations, or other Lewis acid-catalyzed transformations. Its superior solubility in a broad range of organic solvents (e.g., dichloroethane, chlorobenzene) ensures a truly homogeneous catalytic system, which is essential for reaction control and high yield . In contrast, more polar copper salts like copper(II) acetate would be poorly soluble and may form heterogeneous mixtures, leading to lower reproducibility.

Additive for Solvent-Borne Industrial Formulations

For formulators of solvent-based paints, coatings, lubricants, and fuel additives, this compound provides a reliable and consistent source of copper. Its well-defined copper content (17.0–19.0%) and solubility in the target solvent matrix ensure accurate dosing and stable formulations [1]. Alternatives like copper naphthenate may have variable metal content and are often supplied as mixtures, introducing greater batch-to-batch variability.

Catalyst in Polymerization Reactions Requiring High Selectivity

R&D groups developing new polymerization catalysts should consider this compound for its potential in enabling high-yield, enantioselective transformations. Its use in asymmetric aminative ring-opening reactions demonstrates a level of catalytic sophistication not available with simpler copper salts [2]. This specificity can be the key to achieving target polymer architectures and functionalities.

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